

Using 3'-Chloro-3-(4-chlorophenyl)propiophenone as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	3'-Chloro-3-(4-chlorophenyl)propiophenone
CAS No.:	898787-88-7
Cat. No.:	B3023820

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Application Note: Strategic Utilization of **3'-Chloro-3-(4-chlorophenyl)propiophenone** in CNS-Active Pharmacophore Synthesis

Executive Summary

3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS: 898787-88-7) is a high-value dihydrochalcone derivative serving as a critical intermediate in the synthesis of 1,3-diarylpropane pharmacophores.[1] This structural motif is ubiquitous in neuropsychiatric therapeutics, including Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.

This guide details the strategic application of this intermediate for developing chiral 1,3-diarylpropanols and 1,3-diarylpropylamines. By leveraging the specific electronic properties of the meta-chloro and para-chloro substituents, researchers can modulate metabolic stability and lipophilicity (logP) in target Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Mechanistic Insight

The compound features a 1,3-diphenylpropan-1-one core with a specific halogenation pattern that offers distinct synthetic advantages:

- **3'-Chloro Substituent (Ring A):** Located on the benzoyl ring, this electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydride reduction, Grignard addition). It also mimics the metabolic blockade found in drugs like Bupropion.
- **4-Chlorophenyl Moiety (Ring B):** The para-chloro substitution on the distal ring increases lipophilicity without significant steric hindrance, improving blood-brain barrier (BBB) penetration for CNS targets.

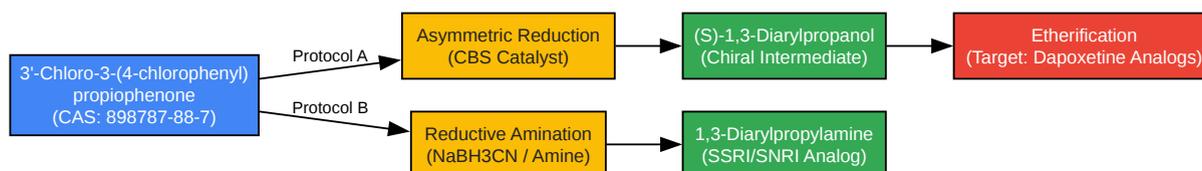
Table 1: Physicochemical Properties

Property	Value	Relevance
IUPAC Name	1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one	Systematic Identification
Molecular Formula	C ₁₅ H ₁₂ Cl ₂ O	Halogenated Core
Molecular Weight	307.17 g/mol	Small Molecule Fragment
Predicted logP	-4.5 - 5.0	High Lipophilicity (CNS Active)
H-Bond Acceptors	1 (Carbonyl)	Target for Reduction/Amination
Key Reactivity	Carbonyl Electrophile	Precursor to Chiral Alcohols/Amines

Strategic Application Protocols

Workflow Overview

The following diagram illustrates the divergent synthesis pathways starting from **3'-Chloro-3-(4-chlorophenyl)propiophenone**.



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Figure 1: Synthetic divergence from the propiophenone intermediate to key pharmaceutical scaffolds.

Protocol A: Enantioselective Reduction to Chiral Alcohols

Objective: Synthesize (S)-1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-ol with >95% ee.

Rationale: Chiral alcohols are direct precursors to ether-based antidepressants (e.g., Dapoxetine class). The Corey-Bakshi-Shibata (CBS) reduction is chosen for its high enantiocontrol.

Materials:

- Substrate: **3'-Chloro-3-(4-chlorophenyl)propiophenone** (10 mmol)
- Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1 mmol, 10 mol%)
- Reductant: Borane-THF complex (1 M, 6 mmol)
- Solvent: Anhydrous THF

Step-by-Step Methodology:

- Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add (R)-CBS catalyst solution (1 mL) and anhydrous THF (20 mL).
- Activation: Cool the solution to -20°C. Add the Borane-THF complex dropwise over 10 minutes. Stir for 15 minutes.
- Addition: Dissolve the propiophenone substrate (3.07 g) in anhydrous THF (10 mL). Add this solution slowly to the catalyst mixture over 1 hour via syringe pump to maintain temperature stability.
- Reaction: Stir at -20°C for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

- Quench: Cautiously add Methanol (5 mL) to quench excess borane. Allow to warm to room temperature.
- Workup: Evaporate volatiles. Dissolve residue in diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine.
- Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Result: Chiral alcohol (Yield: >85%, ee: >90%).

Protocol B: Reductive Amination to Diarylpropylamines

Objective: Direct conversion to the amine pharmacophore (Secondary or Tertiary amine).

Rationale: This mimics the structure of propylamine-based antidepressants.

Materials:

- Substrate: **3'-Chloro-3-(4-chlorophenyl)propiophenone** (5 mmol)
- Amine Source: Methylamine (2 M in THF) or Dimethylamine
- Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)
- Catalyst: Acetic Acid (glacial)

Step-by-Step Methodology:

- Imine Formation: In a reaction vessel, combine the substrate (1.54 g) with Methylamine solution (10 mL, 4 eq). Add Acetic Acid (1 mL) to adjust pH to ~5.
- Stirring: Stir at room temperature for 4 hours. Monitor imine formation by IR (disappearance of ketone C=O stretch at ~1680 cm⁻¹).
- Reduction: Cool to 0°C. Add NaBH₃CN (0.47 g, 1.5 eq) portion-wise.
- Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).
- Quench: Add saturated NaHCO₃ solution to neutralize.

- Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
- Salt Formation (Optional): To isolate as a stable solid, treat the organic phase with HCl in ether to precipitate the hydrochloride salt.

Expected Result: 1-(3-chlorophenyl)-3-(4-chlorophenyl)-N-methylpropan-1-amine (Yield: ~70-80%).

Analytical Quality Control

Ensure the integrity of the starting material and final products using these parameters.

Table 2: HPLC Method Parameters

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	50% B to 95% B over 10 min, hold 2 min
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic absorption)
Retention Time	~6.5 - 7.5 min (Estimate based on logP)

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
- Engineering Controls: Handle only in a fume hood. The chloroketone moiety can be a sensitizer.
- Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.

- Reactivity: Avoid strong oxidizers and strong bases (risk of enolization and condensation by-products).

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. *Journal of the American Chemical Society*, 109(18), 5551-5553. [[Link](#)]
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Sources

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